molecular formula C11H9ClN2 B1331439 2-Amino-6-chloro-3-phenylpyridine CAS No. 69214-19-3

2-Amino-6-chloro-3-phenylpyridine

Cat. No.: B1331439
CAS No.: 69214-19-3
M. Wt: 204.65 g/mol
InChI Key: NOGZPCDWPPVALQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-phenylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a phenyl group at the third position on the pyridine ring. This compound is a pale yellow crystalline solid that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-nitropyridine with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Hydrogen peroxide, nitric acid, or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like iron powder, tin chloride, or sodium borohydride in solvents like ethanol or acetic acid.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of corresponding amines or other reduced derivatives.

Scientific Research Applications

2-Amino-6-chloro-3-phenylpyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-phenylpyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyridine: Lacks the phenyl group at the third position.

    2-Amino-3-chloropyridine: Chlorine atom is at the third position instead of the sixth.

    2-Amino-6-chloro-3-nitropyridine: Contains a nitro group instead of a phenyl group at the third position

Uniqueness

2-Amino-6-chloro-3-phenylpyridine is unique due to the presence of both the phenyl group and the chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGZPCDWPPVALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355804
Record name 2-Amino-6-chloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-19-3
Record name 6-Chloro-3-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69214-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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